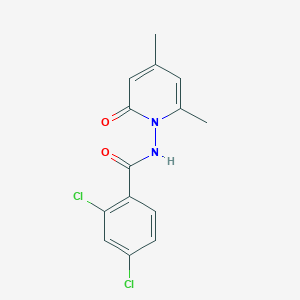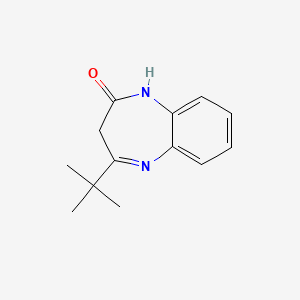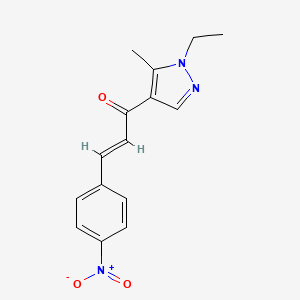![molecular formula C21H26N2O3 B10948025 N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B10948025.png)
N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a furamide moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane derivatives.
Isoxazole Ring Formation: The isoxazole ring is synthesized using appropriate precursors such as 3,5-dimethyl-4-isoxazole.
Coupling Reaction: The adamantyl intermediate is coupled with the isoxazole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the isoxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethyl-1-adamantyl)acetamide: Shares the adamantyl group but differs in the functional groups attached.
N-(3,5-Dimethyl-4-isoxazolyl)methyl]aniline: Contains the isoxazole ring but lacks the adamantyl group.
Uniqueness
N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide is unique due to its combination of the adamantyl group, isoxazole ring, and furamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable subject of study in both academic and industrial settings.
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H26N2O3/c1-12-18(13(2)26-23-12)8-17-3-4-19(25-17)20(24)22-21-9-14-5-15(10-21)7-16(6-14)11-21/h3-4,14-16H,5-11H2,1-2H3,(H,22,24) |
InChI Key |
HCQGPWIYKDRJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10947942.png)
![5-Methyl-7-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B10947943.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10947948.png)
![4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10947954.png)
![1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10947964.png)




![4-chloro-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10947991.png)
methanone](/img/structure/B10948010.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10948012.png)
![6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948013.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10948014.png)
